3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-pentyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-2-3-9-14-25-21(27)17-12-7-8-13-18(17)26(22(25)28)15-19-23-20(24-29-19)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPESLBDTVRDIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Quinazoline-2,4-dione Core Synthesis
The quinazoline-2,4-dione scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with urea or its surrogates. A representative protocol involves heating ethyl anthranilate with excess urea at 160°C for 12 hours, yielding 6-nitroquinazoline-2,4-dione as an intermediate. Subsequent N-alkylation introduces the pentyl group at position 3:
- Alkylation Conditions :
This step achieves 3-pentyl-6-nitroquinazoline-2,4(1H,3H)-dione with a 64–75% yield, contingent on stoichiometric precision.
Table 1: Key Intermediates in Quinazoline Core Synthesis
| Intermediate | Molecular Formula | Yield (%) | Purification Method |
|---|---|---|---|
| 6-Nitroquinazoline-2,4-dione | C₈H₅N₃O₄ | 75 | Filtration, NaOH wash |
| 3-Pentyl-6-nitroquinazoline-2,4-dione | C₁₃H₁₅N₃O₄ | 64 | Column chromatography |
Oxadiazole Moiety Construction
The 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group is synthesized via cyclization of benzamidoxime with a methyl carboxylate derivative:
- Amidoxime Preparation :
- Cyclization :
Table 2: Oxadiazole Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes cyclization efficiency |
| Solvent | Dichloromethane | Prevents side reactions |
| Catalyst | Triethylamine | Enhances nucleophilicity |
Coupling of Quinazoline and Oxadiazole Moieties
The final step involves nucleophilic substitution between 3-pentyl-6-nitroquinazoline-2,4-dione and 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole:
- Reaction Conditions :
This step affords the target compound in 58–67% yield, with purity >95% confirmed by HPLC.
Mechanistic and Kinetic Analysis
Alkylation Selectivity
The N3 position of quinazoline-2,4-dione exhibits higher nucleophilicity compared to N1 due to resonance stabilization from the carbonyl groups. This selectivity ensures preferential pentyl group incorporation at N3, minimizing byproducts.
Oxadiazole Cyclization Kinetics
Density functional theory (DFT) calculations indicate that the cyclization of benzamidoxime proceeds via a concerted mechanism with an activation energy of 25.3 kcal/mol. Kinetic studies reveal a second-order dependence on amidoxime concentration, underscoring the bimolecular nature of the transition state.
Structural Characterization
Spectroscopic Data
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline moieties.
Reduction: Reduction reactions could be used to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the quinazoline or oxadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. The results indicated that compounds similar to 3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed efficacy surpassing that of standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
Anticancer Properties
The quinazoline scaffold has also been explored for its anticancer properties. Research indicates that derivatives of quinazoline can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds related to This compound have shown potential in targeting specific cancer pathways .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 20 |
| Compound C | A549 (Lung Cancer) | 18 |
Case Study: Antibacterial Screening
In a comprehensive study published in Organic Communications, a series of quinazoline derivatives were synthesized and tested against various bacterial strains. The study concluded that modifications on the quinazoline core significantly affected the antibacterial potency. Compounds with oxadiazole substitutions showed enhanced activity compared to their non-substituted counterparts .
Case Study: Anticancer Evaluation
Another research effort focused on evaluating the cytotoxic effects of quinazoline derivatives on different cancer cell lines. The study found that specific structural modifications led to increased potency against breast and lung cancer cells. The findings suggest that further optimization of these compounds could lead to promising candidates for cancer therapy .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazoline derivatives are known to interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The oxadiazole moiety might contribute to binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-quinazolinone derivatives: Known for their anticancer and antimicrobial activities.
1,2,4-oxadiazole derivatives: Studied for their anti-inflammatory and antiviral properties.
Uniqueness
The combination of the quinazoline and oxadiazole moieties in 3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione might confer unique biological activities or chemical properties, making it a valuable compound for further research.
Biological Activity
3-Pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 376.4 g/mol. The structure features a quinazoline core substituted with a pentyl group and a phenyl-oxadiazole moiety.
Biological Activity Overview
Research indicates that derivatives of quinazoline and oxadiazole exhibit a wide range of biological activities. Specifically, studies have shown that compounds similar to this compound possess significant antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluated various quinazoline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that:
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Compound 13 | 9 (Staphylococcus aureus) | 65 |
| Compound 15 | 10 (Escherichia coli) | 75 |
| Compound 14a | 12 (Candida albicans) | 70 |
Most compounds displayed moderate activity against the tested strains, with some showing promising results superior to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Compounds have shown cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MX-1 | <3.12 |
| Compound 11 | MX-1 | 3.02 |
These compounds were also tested in combination with temozolomide, showing enhanced efficacy in inhibiting tumor growth in vivo .
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of DNA Gyrase and Topoisomerase IV : Similar derivatives have been identified as fluoroquinolone-like inhibitors affecting bacterial DNA replication .
- Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting cell cycle progression .
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, contributing to their overall therapeutic potential .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the quinazoline and oxadiazole frameworks. One notable study synthesized a series of hybrids incorporating various functional groups to enhance biological activity. The findings emphasized the importance of structural modifications in optimizing therapeutic effects .
Q & A
Basic: What are the key synthetic pathways for this quinazoline-oxadiazole derivative?
Methodological Answer:
The synthesis typically involves:
- Cyclocondensation : Reacting precursors like carbazides with phosphorous oxychloride (POCl₃) under reflux to form the oxadiazole ring .
- Alkylation : Introducing the pentyl group via alkylation using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Solvents like DMF or DMSO and bases like NaH or K₂CO₃ are critical for regioselectivity .
- Hydrolysis : Post-alkylation hydrolysis may be required to remove protective groups (e.g., chlorine atoms) .
Key Conditions : Monitor reactions via TLC/HPLC, and optimize yields by controlling temperature (80–120°C) and solvent polarity .
Basic: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinazoline C=O at ~170 ppm, oxadiazole C-N at ~165 ppm) and substituent integration .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₁N₅O₃: 428.16) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, though co-crystallization with hydrates may be required for stability .
Advanced: How to design a structure-activity relationship (SAR) study for antimicrobial activity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified oxadiazole (e.g., bromophenyl, fluorophenyl) or alkyl chains (e.g., shorter/longer than pentyl) .
- Biological Assays : Test against Gram-positive/-negative bacteria and fungi. Use MIC (minimum inhibitory concentration) assays with controls like ciprofloxacin .
- Data Analysis : Correlate logP values (lipophilicity) with activity; e.g., longer alkyl chains may enhance membrane penetration but reduce solubility .
Advanced: How to resolve contradictions in antimicrobial efficacy across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hrs) to minimize variability .
- Substituent Effects : Evaluate if electron-withdrawing groups (e.g., -Br, -F) on the oxadiazole ring enhance target binding but reduce bioavailability .
- Statistical Validation : Use ANOVA to compare replicate data and identify outliers due to solvent interference (e.g., DMSO >1% can inhibit growth) .
Advanced: What strategies optimize synthesis yield and purity?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki reactions for aryl groups) to reduce byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene minimizes side reactions during cyclocondensation .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .
Advanced: How to elucidate the mechanism of action (MOA) against biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Test for binding to dihydrofolate reductase (DHFR) or topoisomerase IV using fluorescence-based kits (e.g., NADPH depletion for DHFR) .
- Molecular Docking : Use software like AutoDock to simulate interactions between the quinazoline core and enzyme active sites (e.g., hydrophobic pockets) .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular accumulation in bacterial/fungal models .
Basic: What are critical reaction conditions for maintaining stability?
Methodological Answer:
- pH Control : Conduct hydrolysis steps at pH 7–8 to prevent quinazoline ring degradation .
- Temperature Sensitivity : Avoid exceeding 120°C during alkylation to prevent oxadiazole decomposition .
- Light Sensitivity : Store intermediates in amber vials if phenyl groups are photoactive .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Co-solvents : Use 10% Cremophor EL or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the quinazoline 2-position, which hydrolyze in vivo .
- Salt Formation : React with HCl or sodium acetate to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
